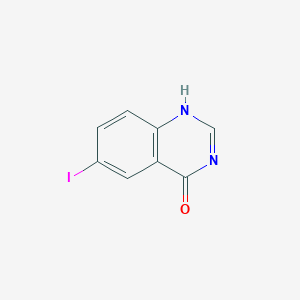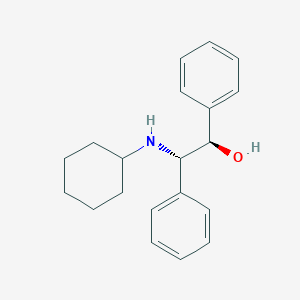
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral compound that has been the subject of scientific research for its potential use as a pharmaceutical agent. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is not fully understood. It has been shown to inhibit certain enzymes and receptors that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol has a variety of biochemical and physiological effects. These include anti-inflammatory activity, inhibition of cell proliferation, and modulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol in lab experiments include its potential as a pharmaceutical agent and its ability to modulate cell signaling pathways. However, its limitations include the need for specific reaction conditions to obtain the desired stereochemistry and the lack of a full understanding of its mechanism of action.
Future Directions
There are many potential future directions for research involving (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol. These include further investigation of its mechanism of action, optimization of synthesis methods, and exploration of its potential as a treatment for various diseases. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of novel pharmaceutical agents.
Synthesis Methods
The synthesis of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol involves the use of chiral starting materials and specific reaction conditions to obtain the desired stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Scientific Research Applications
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol has been studied for its potential use as a pharmaceutical agent. It has been shown to have activity against certain types of cancer cells and has been investigated as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
(1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFQSIAONFRDP-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol | |
CAS RN |
142508-08-5, 153322-13-5 |
Source


|
| Record name | rel-(αR,βS)-β-(Cyclohexylamino)-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142508-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR,βS)-β-(Cyclohexylamino)-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153322-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

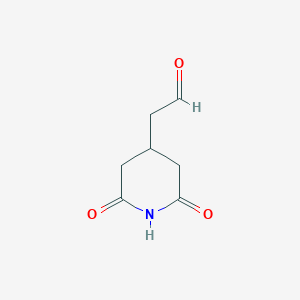

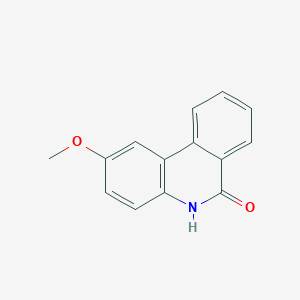
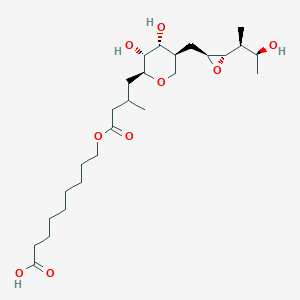

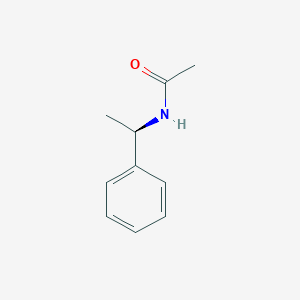
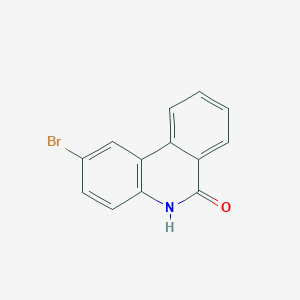
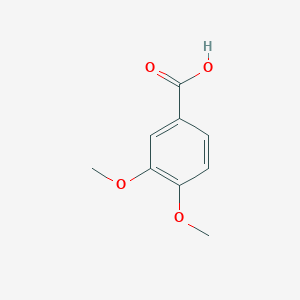
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
